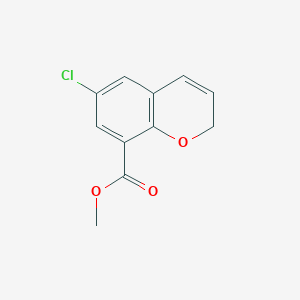

![molecular formula C12H11N7O B2888912 (E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-98-4](/img/structure/B2888912.png)

(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

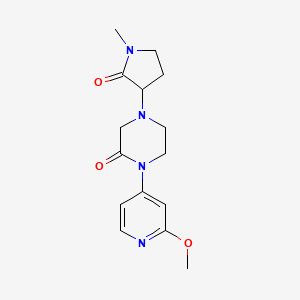

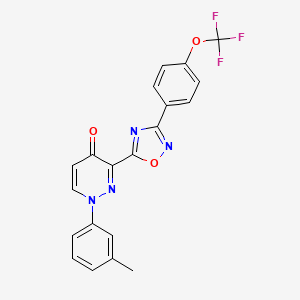

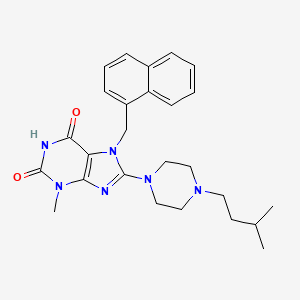

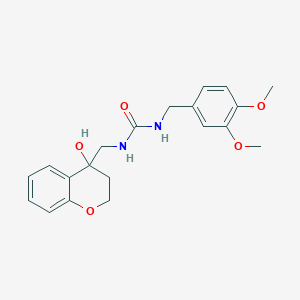

Synthesis and Chemical Reactions

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are synthesized through various chemical reactions, demonstrating the versatility of these heterocycles in organic synthesis. For example, nucleophilic addition reactions have been employed to create 7-substituted derivatives of v-triazolo[4,5-d]pyrimidines, showcasing the adaptability of these compounds for further functionalization (Albert & Pendergast, 1972). Moreover, the structural features of similar compounds have been explored through both experimental and theoretical studies, including X-ray diffraction and DFT calculations, to understand their molecular properties better (Gumus et al., 2018).

Pharmacological Applications

The [1,2,4]triazolo[1,5-a]pyrimidine moiety is known for its wide range of pharmacological activities. Compounds featuring this core structure have been investigated for their potential as antimicrobial, antitumor, anti-inflammatory, and analgesic agents. For instance, certain derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new therapeutic agents (Sanad et al., 2021). Additionally, some compounds have been identified as having significant anti-inflammatory and analgesic activities, highlighting their potential use in treating various inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Anticancer and Antiproliferative Activities

Modifications to the [1,2,4]triazolo[1,5-a]pyrimidine structure have been explored to enhance anticancer effects while reducing toxicity. For example, replacing the acetamide group with an alkylurea moiety in certain derivatives has led to compounds with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, suggesting their potential as more effective and safer anticancer agents (Wang et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-methoxy-N'-(7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O/c1-20-16-8-15-11-17-12-14-6-4-10(19(12)18-11)9-3-2-5-13-7-9/h2-8H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJDQIQTYCDUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=NC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)

![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)